5-(4-クロロフェニル)ピリジン-2-アミン

概要

説明

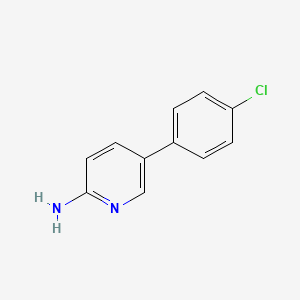

5-(4-Chlorophenyl)pyridin-2-amine is an organic compound that belongs to the class of aromatic amines It consists of a pyridine ring substituted with an amino group at the 2-position and a 4-chlorophenyl group at the 5-position

科学的研究の応用

Protein Kinase Inhibition

One of the most promising applications of 5-(4-Chlorophenyl)pyridin-2-amine is its role as a protein kinase inhibitor . Protein kinases are critical enzymes involved in cell signaling pathways, and their dysregulation is often associated with cancer and other diseases. Preliminary studies indicate that this compound can inhibit specific protein kinases, which may lead to potential therapeutic strategies in oncology.

Antimicrobial Activity

Research has suggested that 5-(4-Chlorophenyl)pyridin-2-amine may exhibit antimicrobial properties. Its structural similarity to known antimicrobial agents positions it as a candidate for further exploration in treating bacterial infections. The compound's ability to interfere with bacterial growth and biofilm formation has been highlighted in case studies, showcasing its potential utility in combating resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of 5-(4-Chlorophenyl)pyridin-2-amine, revealing that treatment led to apoptosis in cancer cells. This effect was linked to the activation of specific apoptotic pathways, evidenced by increased levels of caspase activity in treated cells compared to controls. The findings suggest that this compound could serve as a lead structure for developing novel anticancer agents .

Case Study 2: Antibacterial Efficacy

In another investigation focused on its antibacterial properties, researchers tested 5-(4-Chlorophenyl)pyridin-2-amine against various bacterial strains. The results indicated not only inhibition of bacterial growth but also a significant reduction in biofilm formation, which is crucial for persistent infections. This study underscores the compound's potential application in treating chronic bacterial infections .

Data Table: Summary of Biological Activities

作用機序

Target of Action

Similar compounds such as chloropyramine, a first-generation antihistamine, have been found to target the histamine h1 receptor . This receptor plays a crucial role in mediating physiological responses to histamine, including inflammation and allergic reactions .

Mode of Action

For instance, Chloropyramine acts as a competitive reversible H1 receptor antagonist . This means it binds to the H1 receptor, blocking the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .

Biochemical Pathways

Based on the known action of similar compounds, it can be inferred that it may influence pathways related to inflammation and allergic reactions .

Result of Action

Based on the known effects of similar compounds, it can be inferred that it may help alleviate symptoms related to inflammation and allergic reactions by blocking the action of histamine .

生化学分析

Biochemical Properties

5-(4-Chlorophenyl)pyridin-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, 5-(4-Chlorophenyl)pyridin-2-amine can bind to specific receptors, altering their activity and influencing downstream biochemical processes .

Cellular Effects

The effects of 5-(4-Chlorophenyl)pyridin-2-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell proliferation and apoptosis . By altering these pathways, 5-(4-Chlorophenyl)pyridin-2-amine can impact cell growth, differentiation, and survival. Furthermore, it can interfere with metabolic processes, leading to changes in the production and utilization of cellular energy .

Molecular Mechanism

At the molecular level, 5-(4-Chlorophenyl)pyridin-2-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, 5-(4-Chlorophenyl)pyridin-2-amine can modulate gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of 5-(4-Chlorophenyl)pyridin-2-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under specific conditions, but may degrade over time when exposed to certain environmental factors . Long-term studies have shown that prolonged exposure to 5-(4-Chlorophenyl)pyridin-2-amine can lead to changes in cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of 5-(4-Chlorophenyl)pyridin-2-amine vary with different dosages. At low doses, the compound may exhibit therapeutic effects, such as inhibition of specific enzymes or modulation of signaling pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

5-(4-Chlorophenyl)pyridin-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux, leading to changes in the levels of specific metabolites . Understanding these pathways is crucial for determining the pharmacokinetics and pharmacodynamics of 5-(4-Chlorophenyl)pyridin-2-amine.

Transport and Distribution

The transport and distribution of 5-(4-Chlorophenyl)pyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its overall activity and function . The compound’s distribution can vary depending on the tissue type and the presence of specific transport mechanisms.

Subcellular Localization

5-(4-Chlorophenyl)pyridin-2-amine exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for understanding the precise mechanisms through which the compound exerts its effects.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)pyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative of the 4-chlorophenyl group. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods

In an industrial setting, the production of 5-(4-Chlorophenyl)pyridin-2-amine may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of recyclable catalysts and green chemistry principles is also considered to minimize environmental impact.

化学反応の分析

Types of Reactions

5-(4-Chlorophenyl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Primary or secondary amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

類似化合物との比較

Similar Compounds

4-Chloroaniline: Similar structure but lacks the pyridine ring.

2-Aminopyridine: Similar structure but lacks the 4-chlorophenyl group.

5-Phenylpyridin-2-amine: Similar structure but lacks the chlorine atom on the phenyl ring.

Uniqueness

5-(4-Chlorophenyl)pyridin-2-amine is unique due to the presence of both the 4-chlorophenyl group and the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

5-(4-Chlorophenyl)pyridin-2-amine is an aromatic amine compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-(4-Chlorophenyl)pyridin-2-amine has the following structural formula:

This compound consists of a pyridine ring substituted with an amino group at the 2-position and a 4-chlorophenyl group at the 5-position. The presence of the chlorine atom enhances its biological activity by increasing lipophilicity and influencing receptor interactions.

Target Receptors : The compound is hypothesized to interact with various biological targets, including histamine H1 receptors, similar to other compounds such as chloropyramine, which acts as a competitive antagonist.

Biochemical Pathways : It has been shown to modulate signaling pathways related to inflammation and allergic responses. Specifically, it may inhibit certain kinases involved in cellular signaling, thereby affecting gene expression related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that 5-(4-Chlorophenyl)pyridin-2-amine exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The compound's mechanism may involve disrupting bacterial cell membranes or interfering with metabolic processes essential for bacterial survival.

Anticancer Activity

The anticancer potential of 5-(4-Chlorophenyl)pyridin-2-amine has been explored through various studies:

- Cell Lines Tested : It has demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound was found to induce cell cycle arrest in these cells, leading to increased apoptosis as evidenced by elevated levels of pro-apoptotic proteins like Bax and caspase 9 .

- IC50 Values : In comparative studies, derivatives of this compound have shown varying degrees of potency. For instance, certain modifications resulted in compounds with IC50 values as low as 2.32 µg/mL against HepG2 cells, indicating strong anticancer activity .

Case Studies

Several studies have highlighted the biological activity of 5-(4-Chlorophenyl)pyridin-2-amine:

- Anticancer Study : A study evaluating new derivatives based on this scaffold revealed that modifications could enhance cytotoxicity significantly. Compounds derived from 5-(4-Chlorophenyl)pyridin-2-amine exhibited selective toxicity towards cancer cells while sparing normal cells, thus underscoring its potential as a therapeutic agent .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties demonstrated that this compound effectively inhibited clinical isolates of bacteria, suggesting its utility in treating infections caused by resistant strains.

Research Findings Summary

| Activity Type | Target Cell Line/Organism | IC50 Value (µg/mL) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 6.51 | Induces apoptosis via Bax/Bcl-2 ratio increase |

| Anticancer | HepG2 | 2.32 | Cell cycle arrest at S and G2/M phases |

| Antimicrobial | Various Bacterial Strains | Varies | Disruption of cell membrane integrity |

特性

IUPAC Name |

5-(4-chlorophenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-10-4-1-8(2-5-10)9-3-6-11(13)14-7-9/h1-7H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVARCJGOURVXJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50531399 | |

| Record name | 5-(4-Chlorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50531399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84596-08-7 | |

| Record name | 5-(4-Chlorophenyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84596-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Chlorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50531399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-chlorophenyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。